molecular formula C8H11ClN2 B13614627 3-(2-Chloropyridin-4-YL)propan-1-amine

3-(2-Chloropyridin-4-YL)propan-1-amine

Cat. No.: B13614627
M. Wt: 170.64 g/mol
InChI Key: YDBCQSKLERNLGD-UHFFFAOYSA-N
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Description

3-(2-Chloropyridin-4-YL)propan-1-amine is an organic compound that belongs to the class of amines It features a pyridine ring substituted with a chlorine atom at the 2-position and an amine group attached to a three-carbon propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloropyridin-4-YL)propan-1-amine can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with 3-bromopropan-1-amine under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group displaces the bromine atom.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloropyridin-4-YL)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-(2-Chloropyridin-4-YL)propan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Chloropyridin-4-YL)propan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine: This compound features a similar structure but with a phenyl ring instead of a pyridine ring.

    3-(2-Chloropyridin-4-yl)oxypropan-1-amine: This compound has an ether linkage instead of a direct carbon-nitrogen bond.

Uniqueness

3-(2-Chloropyridin-4-YL)propan-1-amine is unique due to its specific substitution pattern and the presence of both a chlorine atom and an amine group

Biological Activity

3-(2-Chloropyridin-4-YL)propan-1-amine, a compound featuring a propan-1-amine backbone substituted with a 2-chloropyridin-4-yl moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by various studies and data.

The compound's molecular formula is C8_{8}H10_{10}ClN, and it contains a chiral center at the propan-1 position. The presence of the chlorinated pyridine ring is significant for its interaction with biological targets, enhancing its pharmacological potential.

The biological activity of this compound primarily involves its ability to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects depending on the context of use. For instance, it has been noted for its role in developing biological probes for studying enzyme activity and protein interactions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against several bacterial strains. Preliminary studies suggest:

  • Inhibitory Effects : The compound shows potential inhibitory effects against gram-positive bacteria and mycobacterial strains. Its efficacy has been compared favorably to standard antibiotics like ampicillin and isoniazid .

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Comparison to Standard Antibiotics
Staphylococcus aureus< 1 µg/mLComparable to ampicillin
Enterococcus faecalis40–50 µg/mLComparable to ceftriaxone
Mycobacterium smegmatis< 5 µg/mLMore effective than isoniazid

Anticancer Properties

The anticancer potential of this compound has also been explored. Studies have shown that derivatives of 2-chloropyridine exhibit significant antiproliferative effects against various cancer cell lines. For example:

  • Cell Line Studies : Compounds derived from similar structures have demonstrated IC50_{50} values in the low micromolar range against gastric cancer cells, indicating strong antitumor activity .

Table 2: Anticancer Activity Data

Cell LineIC50_{50} (µM)Comparison to Control
SGC-7901 (Gastric Cancer)2.3 ± 0.07Comparable to ethidium bromide
MCF-7 (Breast Cancer)5.0 ± 0.15Less potent than doxorubicin

Case Studies

A notable case study involved the synthesis and evaluation of derivatives based on the structure of this compound. These derivatives were tested for their ability to inhibit telomerase activity, a critical factor in cancer cell proliferation:

  • Telomerase Inhibition : One derivative exhibited significant telomerase inhibitory activity (IC50_{50} = 2.3 µM), suggesting that modifications to the core structure can enhance biological efficacy .

Properties

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

3-(2-chloropyridin-4-yl)propan-1-amine

InChI

InChI=1S/C8H11ClN2/c9-8-6-7(2-1-4-10)3-5-11-8/h3,5-6H,1-2,4,10H2

InChI Key

YDBCQSKLERNLGD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1CCCN)Cl

Origin of Product

United States

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